molecular formula C13H15N B14716496 2-(Butan-2-yl)quinoline CAS No. 22493-93-2

2-(Butan-2-yl)quinoline

Cat. No.: B14716496
CAS No.: 22493-93-2
M. Wt: 185.26 g/mol
InChI Key: DGOZIOPKJJGGLJ-UHFFFAOYSA-N
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Description

2-(Butan-2-yl)quinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 2-(Butan-2-yl)quinoline, can be achieved through various methods. Traditional synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . Such methods not only improve yield but also reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(Butan-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(Butan-2-yl)quinoline involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerase and kinases, which are crucial for DNA replication and cell division . This inhibition can lead to the suppression of cancer cell growth and the elimination of microbial pathogens.

Comparison with Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A derivative with a methyl group instead of a butan-2-yl group.

    2-Phenylquinoline: A derivative with a phenyl group.

Uniqueness: 2-(Butan-2-yl)quinoline is unique due to its specific substituent, which can influence its chemical reactivity and biological activity. Compared to other derivatives, it may exhibit different pharmacokinetic properties and efficacy in various applications .

Properties

CAS No.

22493-93-2

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2-butan-2-ylquinoline

InChI

InChI=1S/C13H15N/c1-3-10(2)12-9-8-11-6-4-5-7-13(11)14-12/h4-10H,3H2,1-2H3

InChI Key

DGOZIOPKJJGGLJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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